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Diadenosine pentaphosphate pentaammonium

Cat. No.: B11931531
M. Wt: 1001.5 g/mol
InChI Key: XCOZIAOMHASKGR-CSMIRWGRSA-N
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Description

Historical Context of Dinucleoside Polyphosphate Discovery

The journey into the world of dinucleoside polyphosphates began serendipitously. Like many significant scientific breakthroughs, the first dinucleoside polyphosphates were discovered by accident. taylorfrancis.com The year 1953 is noted as the birth year for these molecules, a period already marked by monumental scientific achievements such as the discovery of the DNA double helix. taylorfrancis.com

A pivotal moment in the specific history of diadenosine polyphosphates came in 1976, when P1,P4-diadenosine tetraphosphate (B8577671) (Ap4A) was identified in mammalian tissues by Rapaport and Zamecnik. nih.gov This discovery opened the floodgates for further investigation, leading to the subsequent identification of Ap4A in human platelets and the isolation of a variety of diadenosine polyphosphates, including Ap5A (with a chain of five phosphate (B84403) groups), from various cells and body fluids. nih.gov These compounds are now recognized as being stored in high concentrations in secretory granules of platelets, adrenal chromaffin cells, and central nervous system synaptosomes. nih.gov

Current Academic Perspectives and Research Landscape of Ap5A

Contemporary research views diadenosine polyphosphates, including Ap5A, as potent endogenous agonists within the purinergic signaling system. nih.gov This system, which involves ATP and other purine (B94841) nucleotides as extracellular signaling molecules, is fundamental to a vast array of biological functions. nih.govresearchgate.net

Current investigations are multifaceted, exploring the roles of Ap5A in:

Cardiovascular Regulation: Research has highlighted the impact of dinucleoside polyphosphates on vascular tone and the proliferation of vascular smooth muscle cells. nih.gov

Neurotransmission and Neuromodulation: Ap5A is studied for its effects on neuronal cells and its potential role in neurodegenerative diseases. nih.gov

Cellular Stress Response: Often termed "alarmones," dinucleoside polyphosphates are believed to act as intracellular and extracellular signals during conditions of cellular stress. nih.gov

RNA Biology: More recent studies have uncovered a novel role for dinucleoside polyphosphates as noncanonical initiating nucleotides (NCINs) that can act as 5' RNA caps (B75204) in bacteria. researchgate.net

The ongoing exploration of Ap5A and its derivatives continues to unveil their complex involvement in health and disease, positioning them as potential therapeutic targets for a range of conditions. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H44N15O22P5 B11931531 Diadenosine pentaphosphate pentaammonium

Properties

Molecular Formula

C20H44N15O22P5

Molecular Weight

1001.5 g/mol

IUPAC Name

azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1

InChI Key

XCOZIAOMHASKGR-CSMIRWGRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N

Origin of Product

United States

Chemical and Physical Properties

The pentaammonium salt of Diadenosine pentaphosphate is a commonly used form in research settings, likely due to its stability and solubility in aqueous solutions. While many biological studies refer to the compound simply as Ap5A, the properties of the pentaammonium salt are crucial for its practical application in experimental work.

PropertyValueSource
CAS Number 102783-61-9 medchemexpress.com
Molecular Formula C₂₀H₂₉N₁₀O₂₂P₅ · xNH₃ medchemexpress.com
Appearance White to off-white powder
Solubility Soluble in water
Storage Temperature -20°C medchemexpress.com

Biological Role and Mechanism of Action

Diadenosine pentaphosphate exerts its biological effects primarily through interaction with purinergic receptors, a diverse family of cell surface receptors. nih.gov Its actions are context-dependent, varying with the cell type and the specific receptors expressed.

Key research findings on the biological roles of Ap5A include:

Biological RoleKey FindingsOrganism/System StudiedSource
Cardiac Regulation Ap5A is a potent activator of cardiac ryanodine (B192298) receptors (RyR2), suggesting a role in regulating cardiac function, especially under stress. nih.govnih.govSheep cardiac muscle nih.govnih.gov
Neuronal Development Ap5A has been shown to negatively regulate the growth and number of dendrites in cultured hippocampal neurons.Rat hippocampal neurons
Renal Function Ap5A can modulate glomerular arteriolar tone and reduce the glomerular filtration rate.Conscious mice and isolated rat tubules
Platelet Aggregation Dinucleoside polyphosphates, as a class, are known to be potent antagonists of ADP-induced platelet aggregation. nih.govHuman platelets nih.gov

These findings underscore the significance of Ap5A as a signaling molecule with diverse physiological impacts. The slow dissociation of Ap5A from some of its receptors may prolong its signaling effects, a characteristic that is of particular interest in ongoing research. nih.gov

Applications in Research

Enzymatic Synthesis Mechanisms of Diadenosine Pentaphosphate

The formation of Ap5A is not the result of a single, dedicated enzyme but rather a fascinating outcome of the promiscuous or side activities of several key cellular enzymes. This section explores the primary enzymatic players involved in its synthesis.

Role of Aminoacyl-tRNA Synthetases in Ap5A Formation

At the forefront of Ap5A synthesis are aminoacyl-tRNA synthetases (aaRSs), enzymes essential for protein synthesis. nih.govwikipedia.org Their primary role is to attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a process known as tRNA charging. wikipedia.orgtiktok.com This reaction proceeds in two steps: first, the activation of an amino acid by reacting with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi). nih.govwikipedia.org Subsequently, the aminoacyl group is transferred to the tRNA.

However, under certain conditions, these enzymes can catalyze a "back-reaction" where the highly reactive aminoacyl-AMP intermediate reacts with another ATP molecule instead of a tRNA. This alternative reaction leads to the formation of diadenosine tetraphosphate (B8577671) (Ap4A) and, through similar mechanisms, other diadenosine polyphosphates like Ap5A. frontiersin.orgnih.gov The ability of different aaRSs to synthesize Ap4A, and by extension other ApnAs, varies, with some exhibiting high activity and others showing low or undetectable levels. oup.com

Contribution of Other Ligases and Transferases to Dinucleoside Polyphosphate Synthesis

While aminoacyl-tRNA synthetases are significant contributors, other ligases and transferases can also synthesize dinucleoside polyphosphates. frontiersin.org For instance, firefly luciferase, known for its role in bioluminescence, can catalyze the formation of Ap4A and other dinucleoside polyphosphates. frontiersin.org This synthesis often involves the formation of an enzyme-adenylate intermediate, similar to the mechanism employed by aaRSs. frontiersin.org Other enzymes, such as acyl-CoA synthetase and 4-coumarate:CoA ligase, are also capable of synthesizing these molecules, often through acyl-adenylate intermediates. frontiersin.org Additionally, T4 RNA ligase can synthesize Ap4N through the formation of a ligase-AMP complex, where ATP donates the AMP which is then transferred to an acceptor nucleotide. frontiersin.org

A notable example of an alternative synthesis pathway that does not involve aminoacyl-tRNA synthetases is the production of diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) by yeast AppppA alpha,beta-phosphorylase. nih.gov This enzyme catalyzes the irreversible conversion of adenosine (B11128) 5'-phosphosulfate (APS) and ATP into AppppA. nih.gov

Specificity of Lysyl-tRNA Synthetase in Ap5A Generation

Among the various aminoacyl-tRNA synthetases, lysyl-tRNA synthetase (LysRS) has been specifically implicated in the synthesis of diadenosine polyphosphates. frontiersin.orgnih.gov Early research demonstrated the enzymatic synthesis of diadenosine tetraphosphate (Ap4A) and diadenosine triphosphate (Ap3A) by a purified lysyl-sRNA synthetase. nih.gov The synthesis of Ap4A by LysRS is a reversible process that proceeds through a lysyl-adenylate intermediate. frontiersin.org More recent studies have further solidified the role of LysRS in producing Ap4A to regulate inflammatory responses. nih.gov

Phosphorylation of LysRS can also play a role in its ability to synthesize Ap4A. For instance, phosphorylation of LysRS at serine 207 has been shown to be a requirement for Ap4A synthesis in certain cellular contexts. researchgate.net

Regulation of Diadenosine Pentaphosphate Synthesis

The intracellular concentration of Ap5A is meticulously controlled through a balance of synthesis and degradation. This regulation is crucial to prevent the accumulation of these signaling molecules to potentially toxic levels and to ensure they are available to mediate cellular responses when needed. frontiersin.org

Feedback Inhibition Mechanisms in Ap5A Biosynthesis

Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an enzyme earlier in the sequence. This principle applies to nucleotide biosynthesis, where it helps maintain balanced nucleotide pools. numberanalytics.com In the context of Ap5A synthesis, which is intrinsically linked to ATP levels and the activity of enzymes like aaRSs, the concentrations of ATP and other nucleotides can influence the rate of Ap5A production. aatbio.com For example, high levels of ATP can act as a feedback inhibitor for enzymes in pathways that produce ATP, thereby indirectly affecting the substrate pool for Ap5A synthesis. aatbio.com

Diadenosine Pentaphosphate Degradation Pathways

The breakdown of diadenosine polyphosphates, including Ap5A, is a critical process for terminating their signaling functions. This degradation is primarily achieved through enzymatic hydrolysis, a reaction catalyzed by a diverse group of enzymes with varying specificities and mechanisms of action.

Enzymatic Hydrolysis of Diadenosine Polyphosphates

The enzymatic breakdown of diadenosine polyphosphates like Ap5A involves the cleavage of the phosphodiester backbone. nih.gov This process is carried out by specific pyrophosphohydrolases that can be broadly categorized based on their cleavage patterns—symmetrical or asymmetrical. nih.gov Symmetrical cleavage of Ap5A yields two molecules of ADP, while asymmetrical cleavage results in the formation of ATP and AMP. nih.gov

The NUDIX (Nucleoside Diphosphate (B83284) linked to some moiety X) hydrolase superfamily represents a large and diverse group of enzymes responsible for the hydrolysis of a wide array of nucleoside diphosphate derivatives, including diadenosine polyphosphates. wikipedia.orgnih.gov These enzymes are characterized by a conserved 23-amino-acid sequence known as the NUDIX box, which is essential for their catalytic activity. wikipedia.org

NUDIX hydrolases play a "housekeeping" role by clearing the cell of potentially toxic nucleotide metabolites. wikipedia.org In the context of Ap5A metabolism, certain members of the NUDIX family exhibit specific hydrolase activity, contributing to the regulation of its intracellular levels. frontiersin.org For instance, some NUDIX hydrolases in Gram-negative bacteria and the human NUDT2 protein are known to asymmetrically cleave diadenosine polyphosphates. frontiersin.org

Enzyme FamilyGeneral FunctionCleavage of Ap5AKey Feature
NUDIX HydrolaseHydrolysis of nucleoside diphosphate derivatives. wikipedia.orgnih.govAsymmetrical cleavage. frontiersin.orgConserved NUDIX box sequence. wikipedia.org

The HIT (Histidine Triad) superfamily of proteins is another class of enzymes involved in the metabolism of dinucleotide polyphosphates. frontiersin.org These enzymes are characterized by a conserved HIT motif (HφHφHφφ, where φ is a hydrophobic amino acid) within their active site. frontiersin.org While some HIT family members, like the human FHIT protein, show a preference for shorter diadenosine polyphosphates such as Ap3A, others can also hydrolyze longer chain molecules like Ap5A. frontiersin.org The cleavage by HIT family enzymes is typically asymmetrical, yielding ATP and AMP from Ap4A, and by extension, can act on Ap5A. frontiersin.org

In contrast to the asymmetrical cleavage by NUDIX and HIT hydrolases, some enzymes, particularly those homologous to the E. coli ApaH protein, catalyze the symmetrical hydrolysis of diadenosine polyphosphates. nih.gov The symmetrical cleavage of Ap4A by E. coli ApaH yields two molecules of ADP. nih.gov This enzyme has been shown to act on Ap3A, Ap4A, and Ap5A, producing ADP as one of the products in each case. nih.gov This mode of cleavage involves the addition of water at the second phosphate (B84403) from the bound adenosine moiety. nih.gov

Diadenosine polyphosphates, including Ap5A, are also metabolized in the extracellular space by soluble enzymes present in blood plasma and by ectoenzymes anchored to the membranes of various cells, such as endothelial and smooth muscle cells. sigmaaldrich.comsigmaaldrich.com These plasma membrane-bound hydrolases play a crucial role in modulating the extracellular signaling effects of Ap5A. portlandpress.com

Studies on presynaptic plasma membranes from the Torpedo electric organ have characterized a diadenosine polyphosphate hydrolase that breaks down Ap3A, Ap4A, and Ap5A into AMP and the corresponding adenosine (n-1) 5'-phosphate. portlandpress.com This enzyme is activated by divalent cations like Ca2+, Mg2+, and Mn2+ and is inhibited by fluoride (B91410) ions and certain ATP analogs. portlandpress.com Similarly, ecto-enzymes on cultured adrenomedullary vascular endothelial cells have been shown to hydrolyze diadenosine polyphosphates. nih.gov

Enzyme Family/TypeCleavage PatternProducts of Ap5A HydrolysisExample
NUDIX HydrolaseAsymmetrical frontiersin.orgADP + ATP nih.govHuman NUDT2 frontiersin.org
HIT HydrolaseAsymmetrical frontiersin.orgADP + ATP nih.govS. pombe Aph1 frontiersin.org
ApaH HomologsSymmetrical nih.gov2 ADP + Pi nih.govE. coli ApaH nih.gov
Plasma HydrolasesAsymmetrical portlandpress.comAMP + A(p4) portlandpress.comTorpedo presynaptic membrane hydrolase portlandpress.com

Regulation of Degradative Enzyme Activity and its Impact on Ap5A Levels

The activity of the enzymes that degrade Ap5A is subject to regulation, which in turn influences the intracellular and extracellular concentrations of this signaling molecule. This regulation can occur at the transcriptional level, where cellular stress can lead to the upregulation of genes encoding for these hydrolases. nih.gov For instance, high light stress in plants has been shown to increase the degradation rate of certain enzymes, which is compensated by an upregulation of their corresponding genes to maintain protein homeostasis. nih.gov

Furthermore, post-translational modifications, such as phosphorylation, can also modulate the activity of these degradative enzymes. For example, cAMP-dependent phosphorylation has been shown to regulate the activity of a 2-5A phosphodiesterase, an enzyme involved in a related nucleotide signaling pathway. nih.gov This regulation occurs through the phosphorylation of a specific protein inhibitor, which then modulates the enzyme's activity. nih.gov Such mechanisms could potentially play a role in controlling the activity of Ap5A hydrolases, thereby fine-tuning the cellular levels of Ap5A in response to various physiological stimuli. The interplay between the synthesis and degradation of Ap5A, governed by the regulated activity of these enzymes, is crucial for its role in cellular signaling.

Biosynthesis and Metabolic Pathways of Diadenosine Pentaphosphate

Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate (Ap n A) family, is a dinucleotide present in both prokaryotic and eukaryotic cells. frontiersin.org Its synthesis and degradation are tightly regulated processes involving several key enzymes. These molecules consist of two adenosine residues linked by a polyphosphate chain, typically containing three to six phosphates, attached to the 5'-hydroxyl groups. frontiersin.org

The primary route for the biosynthesis of Ap5A involves aminoacyl-tRNA synthetases (aaRS), enzymes central to protein synthesis. nih.gov In a side reaction to their main function of charging tRNA with amino acids, these enzymes can catalyze the formation of diadenosine polyphosphates. Specifically, lysyl-tRNA synthetase has been shown to generate Ap5A from adenosine triphosphate (ATP) and diadenosine tetraphosphate (Ap4A). researchgate.net Another described synthetic pathway involves a two-step process where adenosine 5'-tetraphosphate (P4A) is first formed from ATP and trimetaphosphate; P4A is then converted to Ap5A. sigmaaldrich.comsigmaaldrich.com The optimal pH for this synthesis is between 7.5 and 8.5 and can be influenced by the presence of metal ions. sigmaaldrich.comsigmaaldrich.com

The breakdown, or catabolism, of Ap5A is crucial for maintaining cellular homeostasis. This process is carried out by specific hydrolases. In the bacterium Myxococcus xanthus, an enzyme known as ApnA hydrolase (encoded by the apaH gene) plays a significant role in degrading intracellular Ap5A. researchgate.netnih.gov In mammals, Ap5A is metabolized by soluble enzymes found in blood plasma and by membrane-bound ectoenzymes present on various cell types, including endothelial and smooth muscle cells. sigmaaldrich.comsigmaaldrich.com However, studies have shown that Ap5A is not metabolized by rat liver mitochondria. nih.gov

Methodologies for Studying Diadenosine Pentaphosphate

Isolation, Identification, and Quantification Techniques

The accurate detection and measurement of Ap5A in biological samples are crucial for understanding its physiological roles. This is achieved through a combination of powerful separation and detection methods.

Chromatography-Based Methods (Affinity, Anion Exchange, Reversed Phase)

Chromatography is a cornerstone for the purification and quantification of Ap5A from complex biological matrices. Various chromatographic techniques are employed, often in succession, to achieve the necessary purity for accurate analysis.

Affinity Chromatography: This technique leverages the specific binding affinity of Ap5A for certain molecules. For instance, boronate affinity chromatography is used for the selective concentration of diadenosine polyphosphates. nih.gov This method is based on the interaction between the boronate groups on the chromatography resin and the cis-diol groups present in the ribose moieties of Ap5A. Another approach involves using resins with immobilized ADP-binding proteins or their analogs, which can effectively capture Ap5A and related nucleotides. uni-frankfurt.denih.gov

Anion Exchange Chromatography (AEX): AEX separates molecules based on their net negative charge. bio-rad.com Since Ap5A possesses multiple phosphate (B84403) groups, it carries a significant negative charge, allowing for its effective separation from other cellular components. ahajournals.orgnih.gov This method is particularly useful for separating different diadenosine polyphosphates (Ap3A, Ap4A, Ap5A, etc.) from each other, as the number of phosphate groups directly influences their retention time on the column. ahajournals.orgnih.gov The use of specific columns, such as the UnoQ-1 or TSKgel SuperQ-5PW, in conjunction with a salt gradient allows for high-resolution separation of these nucleotides. ahajournals.orgnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used and reliable method for the simultaneous analysis and quantification of various nucleotides, including Ap5A. ucl.ac.uknih.gov This technique separates molecules based on their hydrophobicity. ucl.ac.uk To enhance the retention and separation of highly polar molecules like Ap5A, ion-pair reagents such as tetrabutylammonium (B224687) hydrogensulfate (TBA) or triethylammonium (B8662869) acetate (B1210297) (TEAA) are often added to the mobile phase. nih.gov The use of monolithic reversed-phase C18 columns has been shown to provide higher sensitivity and resolution compared to conventional columns. nih.gov A significant advantage of using TEAA as an ion-pair reagent is its compatibility with mass spectrometry, facilitating subsequent identification of the separated compounds. nih.gov

A multi-step purification process often combines these techniques. For example, a typical procedure might involve initial deproteinization of the sample, followed by concentration using boronate affinity chromatography, and then final separation and quantification by RP-HPLC. nih.gov

Interactive Table: Comparison of Chromatography Methods for Ap5A Analysis
MethodPrinciple of SeparationKey AdvantagesCommon Applications
Affinity Chromatography Specific binding interactions (e.g., boronate-diol)High selectivity for diadenosine polyphosphates. nih.govSelective concentration of ApnA from complex mixtures. nih.gov
Anion Exchange Chromatography Net negative chargeExcellent for separating diadenosine polyphosphates with different numbers of phosphate groups. ahajournals.orgnih.govHigh-resolution separation of Ap3A, Ap4A, Ap5A, etc. ahajournals.org
Reversed-Phase HPLC HydrophobicityHigh resolution and sensitivity, suitable for quantification. ucl.ac.uknih.govSimultaneous quantification of multiple nucleotides in biological samples. nih.govnih.gov

Mass Spectrometry (e.g., PSD-MALDI-MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of Ap5A.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is frequently used to determine the molecular masses of purified fractions obtained from chromatography. ahajournals.org This technique allows for the rapid and accurate identification of Ap5A by its specific mass-to-charge ratio. ahajournals.org

Post-Source Decay (PSD)-MALDI-MS is a powerful extension of MALDI-MS that provides structural information by analyzing the fragmentation patterns of the parent ion. ahajournals.org This technique is crucial for confirming the identity of Ap5A and distinguishing it from other isomers. nih.govahajournals.org The fragmentation pattern reveals the characteristic loss of adenosine (B11128) and phosphate moieties, providing a unique fingerprint for the molecule. ahajournals.orgnih.gov The development of automated interpretation programs for PSD spectra further enhances the efficiency of this method. nih.gov

The combination of HPLC with MS, particularly MALDI-MS, provides a robust platform for the unambiguous identification and quantification of Ap5A in various biological tissues, such as human platelets and myocardial tissue. nih.govahajournals.org

Enzymatic Assays for Synthesis and Degradation Studies

Enzymatic assays are fundamental for investigating the metabolic pathways of Ap5A, specifically its synthesis and degradation. These assays allow researchers to identify and characterize the enzymes involved in these processes and to study their kinetics.

Synthesis Assays: The synthesis of diadenosine polyphosphates can be studied using purified enzymes. For example, early studies demonstrated the enzymatic synthesis of diadenosine tetraphosphate (B8577671) (Ap4A) and diadenosine triphosphate (Ap3A) using a purified lysyl-tRNA synthetase. nih.gov More recent research has shown that various enzymes, including aminoacyl-tRNA synthetases and ubiquitin-activating enzymes, can synthesize Ap4A and other diadenosine polyphosphates in response to cellular stress. frontiersin.org Assays for synthetase activity often involve incubating the enzyme with its substrates (e.g., ATP) and then analyzing the reaction products using chromatography and mass spectrometry. scispace.com

Degradation Assays: The degradation of Ap5A is studied by incubating the compound with cell extracts or purified enzymes and monitoring the formation of breakdown products over time. sigmaaldrich.comsigmaaldrich.com These products, such as AMP and ATP, can be separated and quantified using HPLC. nih.gov Enzymes known to degrade diadenosine polyphosphates include phosphodiesterases and nudix hydrolases. frontiersin.orgnih.gov For instance, treatment of Ap6A with phosphodiesterase from Crotalus durissus results in the formation of AMP and adenosine pentaphosphate. nih.gov Such assays are crucial for understanding the regulation of Ap5A levels in different cellular compartments and in the extracellular space. sigmaaldrich.comsigmaaldrich.com

Enzymatic assays can also be coupled with other techniques for high-throughput screening. For example, an assay for adenosine, a potential degradation product of Ap5A, was developed by coupling adenosine deaminase (ADA) with the indophenol (B113434) method, allowing for rapid screening of adenosine-producing strains. nih.gov

Structural Analysis Techniques

Understanding the three-dimensional structure of Ap5A and its complexes with proteins is essential for elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) and X-ray crystallography are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) for Molecular Interaction Studies

NMR spectroscopy is a powerful technique for studying the conformation of Ap5A in solution and its interactions with other molecules, including proteins. rsc.orgnews-medical.net

Proton NMR (¹H NMR) studies of a series of diadenosine polyphosphates (Ap2A to Ap6A) have provided insights into their preferred solution conformations. nih.gov The upfield chemical shifts of the adenosine proton resonances suggest base stacking, an effect that is most pronounced for Ap2A and Ap3A and weakens as the number of phosphate groups increases. nih.gov Furthermore, coupling constants can provide information about the conformation of the ribose ring and the phosphate backbone. nih.gov

NMR is also invaluable for studying ligand-protein interactions. rsc.orgnih.gov Changes in the NMR spectrum of either the ligand (Ap5A) or the protein upon binding can provide information about the binding site and the conformational changes that occur. nih.govpku.edu.cn

X-ray Crystallography of Protein-Ap5A Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. elsevierpure.com This technique has been instrumental in visualizing the precise interactions between Ap5A and its protein targets. nih.govfrontiersin.org

A key example is the determination of the crystal structure of adenylate kinase from E. coli and yeast in complex with the inhibitor Ap5A. nih.govacs.org These structures have revealed that Ap5A binds as a two-substrate-mimicking inhibitor, occupying both the ATP and AMP binding sites of the enzyme. nih.govacs.org The high-resolution data allows for the detailed analysis of the hydrogen bonding and electrostatic interactions between Ap5A and the amino acid residues in the active site, providing a structural basis for its inhibitory activity. nih.gov The analysis of protein-ligand complexes is a critical component of structure-based drug design. nih.govmdpi.com

The combination of these structural techniques with functional assays provides a comprehensive understanding of how Ap5A interacts with its protein targets to elicit its biological effects.

Interactive Table: Summary of Structural Analysis Techniques for Ap5A
TechniqueInformation ProvidedKey Findings for Ap5A
Nuclear Magnetic Resonance (NMR) Solution conformation of Ap5A and its dynamic interactions with proteins. rsc.orgnih.govRevealed base stacking in diadenosine polyphosphates and weakening of this interaction with increasing phosphate chain length. nih.gov
X-ray Crystallography High-resolution 3D structure of Ap5A in complex with proteins. elsevierpure.comnih.govDetermined the binding mode of Ap5A as a bisubstrate inhibitor in adenylate kinase, detailing specific molecular interactions. nih.govacs.org

Cellular and Subcellular Investigation Methods

A variety of laboratory techniques are utilized to observe the effects of Ap5A on cellular processes. These methods allow for precise measurement of its influence on intracellular ion concentrations, gene regulation, mitochondrial function, and enzyme activity.

Diadenosine pentaphosphate has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) in various cell types, including neural cells. nih.gov In rat midbrain synaptosomal preparations, Ap5A stimulates a [Ca2+]i increase in presynaptic terminals through specific diadenosine polyphosphate and P2X ionotropic receptors. nih.gov Studies on astrocytes have revealed that this calcium increase is mediated by a dual mechanism: influx of extracellular calcium and release from intracellular stores sensitive to caffeine/ryanodine (B192298) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov

A primary method for quantifying these changes in [Ca2+]i is through the use of the fluorescent indicator Fura-2. thermofisher.com Fura-2 is a ratiometric dye, meaning its fluorescence properties change upon binding to calcium. moleculardevices.com The membrane-permeable form, Fura-2 acetoxymethyl ester (Fura-2 AM), is loaded into cells where intracellular esterases cleave the AM group, trapping the active Fura-2 inside. nih.gov When excited by alternating wavelengths of light, typically 340 nm and 380 nm, the ratio of the fluorescence emission measured at ~510 nm directly correlates with the intracellular calcium concentration. moleculardevices.com The Ca2+-bound form of Fura-2 is maximally excited at ~340 nm, while the Ca2+-free form is excited at ~380 nm. moleculardevices.com This ratiometric measurement provides a robust and accurate quantification of [Ca2+]i, as it corrects for variations in dye concentration, cell thickness, and photobleaching. thermofisher.com

The family of diadenosine polyphosphates, including Ap5A, is implicated in the regulation of cellular growth and differentiation processes that are fundamentally controlled by gene expression and protein synthesis. For example, Ap5A has been found to negatively regulate the growth and number of dendrites in cultured hippocampal neurons. nih.gov Such complex morphological changes are intrinsically linked to the underlying expression of cytoskeletal proteins and regulatory factors.

While direct studies on Ap5A's effect on gene expression are specific, compelling evidence comes from studies of its close structural analog, diadenosine tetraphosphate (Ap4A). Research has shown that Ap4A can act as a second messenger in the regulation of gene expression. nih.gov In immunologically activated mast cells, manipulation of intracellular Ap4A levels was shown to result in significant changes in the expression of genes regulated by transcription factors such as MITF and USF2. nih.gov This establishes a clear mechanism by which diadenosine polyphosphates can control transcriptional activity, a principle that likely extends to Ap5A.

Diadenosine pentaphosphate is a potent and highly specific inhibitor of adenylate kinase. nih.govresearchgate.net This characteristic makes it an invaluable tool for studying mitochondrial energy metabolism. Adenylate kinase catalyzes the reversible reaction 2 ADP ↔ ATP + AMP, providing a non-oxidative pathway for ATP generation. nih.gov

In mitochondrial respiration studies, particularly when measuring State 4 respiration (the basal rate of oxygen consumption in the presence of ADP), the activity of mitochondrial adenylate kinase can confound results by generating ATP independently of oxidative phosphorylation. The addition of Ap5A effectively inhibits this adenylate kinase activity. nih.gov Crucially, Ap5A does not affect oxidative phosphorylation itself. nih.gov This allows researchers to isolate and accurately measure ATP synthesis and oxygen consumption that is exclusively due to the electron transport chain, thereby enabling a clear distinction between oxidative and non-oxidative ATP generating reactions within the mitochondria. nih.gov

Diadenosine pentaphosphate serves a critical role as a reagent in clinical diagnostic assays involving the electrophoretic separation of creatine (B1669601) kinase (CK) isoenzymes. oup.com Creatine kinase exists as several isoenzymes, including CK-MM (predominantly from skeletal muscle), CK-MB (from cardiac muscle), and CK-BB (from brain tissue), which are separated based on their electrical charge in an agarose (B213101) gel. nih.govlibretexts.org

A significant analytical challenge arises from the presence of adenylate kinase (AK), especially in hemolyzed samples containing AK from erythrocytes. nih.gov During the visualization step of the assay, AK activity can mimic that of the CK-MM isoenzyme, leading to a spurious overestimation of the CK-MM band and a potential underestimation of the diagnostically crucial CK-MB fraction. nih.gov The inclusion of Ap5A in the CK visualization reagent formulation specifically inhibits the interfering adenylate kinase activity. oup.comnih.gov This ensures that the resulting bands on the electrophoretogram accurately represent the true activity of the CK isoenzymes, thereby improving the reliability and accuracy of the diagnostic test. oup.com

Genetic Perturbation Approaches (e.g., Hydrolase Knockouts)

To definitively establish the physiological function of endogenous diadenosine polyphosphates, researchers employ genetic perturbation techniques. These approaches involve altering the expression of genes that either synthesize or degrade these molecules.

A powerful example is the study of hydrolases that break down diadenosine polyphosphates. In one key study, the depletion of diadenosine tetraphosphate (Ap4A) hydrolase via small interfering RNA (siRNA) led to an increase in intracellular Ap4A levels. nih.gov This accumulation subsequently enhanced the expression of specific target genes, providing crucial evidence that Ap4A acts as a physiological second messenger in transcriptional regulation. nih.gov This model of using hydrolase knockdowns to study function is directly applicable to understanding the roles of Ap5A.

Another genetic approach involves targeting the receptors that mediate the effects of Ap5A. For instance, the negative regulation of dendrite growth by Ap5A was confirmed to be mediated by the P2X1 purinergic receptor. nih.gov When the expression of this receptor was knocked down using interference RNA, the inhibitory effect of Ap5A on dendrite number was reversed, thus genetically confirming the specific signaling pathway involved. nih.gov

Research Findings Summary

Methodology Model System Effect of Diadenosine Pentaphosphate (Ap5A) Key Outcome/Finding References
Intracellular Calcium Measurement Astrocytes, SynaptosomesInduces an increase in intracellular calcium ([Ca2+]i).Calcium increase occurs via influx and release from IP3/ryanodine-sensitive stores. nih.gov, nih.gov
Gene Expression Assessment Cultured Hippocampal NeuronsNegatively modulates dendrite growth and number.Implies regulation of genes controlling neuronal morphology. nih.gov
Mitochondrial Respiration Studies Intact MitochondriaPotently inhibits adenylate kinase.Allows for the specific measurement of oxidative phosphorylation without interference from non-oxidative ATP synthesis. nih.gov, sigmaaldrich.com
Isoenzyme Electrophoresis Serum Samples for CK AssayInhibits interfering adenylate kinase activity.Improves the accuracy of creatine kinase (CK) isoenzyme identification by preventing false elevations of the CK-MM band. oup.com, nih.gov
Genetic Perturbation Cultured NeuronsEffects on dendrite growth are mediated by the P2X1 receptor.Knockdown of the P2X1 receptor using interference RNA reverses the effects of Ap5A. nih.gov

Future Directions and Emerging Research Areas

Elucidation of Novel Diadenosine Pentaphosphate-Specific Signaling Pathways

While Ap5A is known to interact with various purinergic receptors, the existence of signaling pathways specifically dedicated to or uniquely modulated by Ap5A remains an active area of investigation. sigmaaldrich.com Diadenosine polyphosphates, including Ap5A, are stored in cellular compartments like thrombocyte secretory granules and are released into the extracellular space, where they can influence a wide range of biological activities in target tissues. sigmaaldrich.com In the nervous system, Ap5A's effects are mediated through different purinergic receptors, but the complete picture of its downstream signaling cascades is yet to be fully painted. sigmaaldrich.com

Recent discoveries have hinted at more complex signaling roles. For example, Ap5A has been identified as a potent activator of cardiac ryanodine (B192298) receptors (RyR2), revealing a novel high-affinity binding site for adenine (B156593) nucleotides. ox.ac.uknih.govnih.gov This finding suggests a specialized role for Ap5A in regulating calcium release in cardiac muscle, particularly under conditions of cellular stress. nih.govnih.gov The ability of Ap5A to increase the open probability of RyR2 channels even in the presence of ATP, coupled with its slow dissociation, points towards a distinct modulatory function. nih.govnih.gov

Furthermore, the broader family of diadenosine oligophosphates (ApnA) is increasingly considered a novel class of signal-transducing molecules. core.ac.uk The structural differences among ApnA molecules, dictated by the length of the polyphosphate chain, may lead to distinct patterns of protein binding and, consequently, the activation of unique signaling pathways. core.ac.uk Future research will likely focus on identifying these specific pathways and their physiological relevance, potentially uncovering new therapeutic targets.

Identification of Additional Protein Targets and Interaction Partners of Ap5A

A crucial aspect of understanding Ap5A's function is the identification of its full spectrum of protein interaction partners. While adenylate kinase is a well-established target, with Ap5A acting as a potent inhibitor, other interacting proteins are continuously being discovered. nih.govbioblast.atpnas.orgnih.gov The interaction with adenylate kinase itself is complex, with studies showing that the binding of Ap5A is asymmetric, a feature that is enhanced in the presence of magnesium ions. nih.govpnas.org

Beyond adenylate kinase, research has pointed to other potential binding partners. For instance, Ap5A has been shown to activate 5'-nucleotidase and inhibit adenosine (B11128) kinase activity in vitro. sigmaaldrich.com The observation that hormones and hormone-like factors can bind to diadenosine oligophosphates suggests that Ap5A may modulate signal transduction initiated by these molecules. core.ac.uk

Proteomic approaches are becoming invaluable in the search for new Ap5A interactors. Chemical proteomic profiling using photoaffinity-labeling probes for related diadenosine polyphosphates like Ap3A and Ap4A has successfully identified numerous protein interactors involved in fundamental cellular processes. nih.gov Similar strategies applied specifically to Ap5A are expected to reveal a host of new binding proteins, providing deeper insights into its cellular roles. These newly identified partners could be involved in a wide array of cellular functions, from metabolism and gene expression to cellular response mechanisms. nih.gov

Comparative Studies of Diadenosine Pentaphosphate Across Diverse Organisms (Prokaryotes, Eukaryotes, Plants)

The presence and metabolism of diadenosine polyphosphates have been documented across all domains of life, including prokaryotes, eukaryotes, and plants, suggesting evolutionarily conserved functions. imrpress.comnih.govfrontiersin.org However, the specific roles and regulatory mechanisms of Ap5A can vary significantly between different organisms.

In Prokaryotes: Enzymes capable of hydrolyzing diadenosine polyphosphates, including Ap5A, have been identified in bacteria such as Escherichia coli. nih.gov For example, a specific pyrophosphohydrolase from E. coli K12 effectively hydrolyzes Ap5A, yielding ADP. nih.gov The presence of such enzymes points to a role for Ap5A in bacterial physiology, although the precise nature of this role requires further investigation.

In Eukaryotes: In mammalian cells, Ap5A levels are known to increase in response to cellular stress. frontiersin.orgfrontiersin.org It has been implicated in various physiological processes, including the regulation of blood pressure and neurotransmission. jenabioscience.comnih.gov The eukaryotic translation initiation factor 5A (eIF5A), a highly conserved and essential protein in all eukaryotes, shares a structural resemblance in its nomenclature but is a distinct entity from the chemical compound Ap5A. nih.govnih.gov It is important to distinguish between the protein eIF5A and the nucleotide Ap5A to avoid confusion.

In Plants: While the direct identification of Ap5A in plants has been challenging, the existence of enzymes that can both synthesize and degrade diadenosine polyphosphates strongly suggests their presence and biological relevance in plant cells. imrpress.comnih.govresearchgate.net For instance, certain plant ligases can synthesize these molecules in vitro, and various hydrolases are known to be involved in their metabolism. imrpress.comnih.gov The degradation of Ap5A can lead to the accumulation of other signaling molecules like adenosine-5'-tetraphosphate (p4A). nih.gov The identification of the AP-5 complex in Arabidopsis further points to the importance of related protein machinery in plant cell biology, although this is distinct from the Ap5A molecule itself. nih.gov

Comparative studies across these diverse organisms will be instrumental in understanding the fundamental, conserved functions of Ap5A, as well as its specialized roles that have evolved in different lineages.

Unraveling the Precise Molecular Mechanisms of Ap5A-Mediated Cellular Responses

A key challenge for future research is to move beyond identifying the components of Ap5A signaling to understanding the precise molecular mechanisms that drive its cellular effects. This involves dissecting the step-by-step processes from receptor binding or enzyme inhibition to the ultimate physiological response.

For example, in the context of its action on cardiac ryanodine receptors, research is needed to delineate how Ap5A binding to its high-affinity site allosterically modulates channel gating and calcium release. ox.ac.uknih.govnih.gov Understanding the structural basis of this interaction will be critical.

Similarly, while it is known that Ap5A inhibits adenylate kinase, the downstream consequences of this inhibition on cellular energy homeostasis and signaling networks need to be further explored. High-resolution structural studies of Ap5A in complex with its target proteins, like the work done on adenylate kinase from yeast, provide a pathway to understanding the molecular details of these interactions. nih.gov

The potential for cross-talk between Ap5A signaling and other pathways, such as those involving protein kinases like PKA and AMPK, also presents a rich area for investigation. nih.gov Furthermore, the interplay between Ap5A and other signaling molecules, and how this is integrated to produce a specific cellular outcome, is a complex question that will require sophisticated experimental approaches to answer. The development of new research tools and techniques will be essential to unravel these intricate molecular mechanisms.

Q & A

Q. What are the primary biological sources and established detection methods for Diadenosine pentaphosphate pentaammonium in cellular systems?

this compound (Ap5A) is endogenously found in secretory vesicles of platelets, chromaffin cells, Torpedo synaptic terminals, and brain synaptosomes . Detection methods include:

  • High-performance liquid chromatography (HPLC) for quantifying Ap5A in microdialysates from rat cerebellum under basal conditions .
  • Enzymatic assays using Ap5A as an adenylate kinase inhibitor to study ADP-to-ATP conversion kinetics in hepatocytes .

Q. How does the vasoactive function of this compound differ from other diadenosine polyphosphates (ApnA) based on phosphate chain length?

ApnA compounds exhibit chain length-dependent effects: shorter chains (e.g., Ap3A) induce vasodilation, while longer chains (e.g., Ap5A) may promote vasoconstriction or hypertension . Ap5A specifically interacts with purinergic receptors (e.g., P2X/P2Y), but its effects vary across vascular beds due to receptor subtype distribution .

Q. What enzymatic pathways are responsible for the catabolism of this compound, and what experimental techniques are used to study these pathways?

Ap5A is hydrolyzed by diadenosine hexaphosphate hydrolase (EC 3.6.1.60) , which cleaves it into adenosine 5′-tetraphosphate and AMP . Key methodologies include:

  • Enzyme kinetics assays with purified hydrolases.
  • Mass spectrometry or HPLC to track metabolite formation .

Q. What are the recommended storage and handling protocols for this compound to ensure stability in experimental setups?

  • Store at −20°C in lyophilized powder form to prevent degradation .
  • Reconstitute in ultrapure water (50 mg/mL) and aliquot to avoid freeze-thaw cycles .

Q. How is this compound isolated and purified from biological sources such as thrombocytes?

  • Differential centrifugation to isolate secretory vesicles from thrombocytes .
  • Ion-exchange chromatography to separate Ap5A from other nucleotides based on charge .

Advanced Research Questions

Q. What experimental strategies can elucidate the dual vasodilatory and vasoconstrictive effects of this compound in different vascular beds?

  • Use isolated vascular ring assays to compare responses in arteries (e.g., coronary vs. renal).
  • Employ receptor profiling (e.g., siRNA knockdown of P2X1/P2Y1 receptors) to identify signaling pathways .
  • Combine with calcium imaging to correlate vasoactivity with intracellular Ca²⁺ flux .

Q. How can researchers resolve contradictory findings regarding the role of this compound in hypertension pathogenesis?

  • Conduct meta-analyses of existing data to identify confounding variables (e.g., species differences, Ap5A degradation rates) .
  • Use standardized in vivo models (e.g., spontaneously hypertensive rats) with controlled Ap5A administration protocols .

Q. What methodologies are employed to investigate the interaction between this compound and adenylate kinase in modulating nucleotide metabolism?

  • Kinetic assays with adenylate kinase inhibitors (e.g., Ap5A) to block ADP-to-ATP conversion .
  • HPLC-based metabolic profiling to quantify ATP/AMP ratios in hepatocyte lysates .

Q. How can in vitro and in vivo models be optimized to assess the stability and metabolic fate of this compound in biological systems?

  • Stability assays : Incubate Ap5A in plasma or tissue homogenates, then analyze degradation products via HPLC-MS .
  • Radiolabeled Ap5A : Use ³²P-labeled analogs to track tissue distribution and clearance in rodent models .

Q. What are the challenges in developing selective agonists/antagonists for this compound receptors, and how can structural analogs aid in this process?

  • Challenge : Ap5A’s polyphosphate chain interacts promiscuously with multiple purinergic receptors .
  • Solution : Design boranophosphate analogs (e.g., Ap5A boranophosphate) to enhance receptor specificity and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.